Cas no 1208491-86-4 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile
- EN300-6437342
- AKOS006316944
- 1208491-86-4
- 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile(SALTDATA: HCl)
- DB-137772
- 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbonitrile
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- MDL: MFCD12198502
- Inchi: 1S/C7H8N4/c8-4-6-3-7-5-9-1-2-11(7)10-6/h3,9H,1-2,5H2
- InChI Key: RGSBNDIISLKZSJ-UHFFFAOYSA-N
- SMILES: N12C(=CC(C#N)=N1)CNCC2
Computed Properties
- Exact Mass: 148.074896272g/mol
- Monoisotopic Mass: 148.074896272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 194
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.6
- Topological Polar Surface Area: 53.6Ų
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6437342-0.05g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbonitrile |
1208491-86-4 | 95.0% | 0.05g |
$624.0 | 2025-03-15 | |
| Enamine | EN300-6437342-0.1g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbonitrile |
1208491-86-4 | 95.0% | 0.1g |
$653.0 | 2025-03-15 | |
| Enamine | EN300-6437342-0.25g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbonitrile |
1208491-86-4 | 95.0% | 0.25g |
$683.0 | 2025-03-15 | |
| Enamine | EN300-6437342-0.5g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbonitrile |
1208491-86-4 | 95.0% | 0.5g |
$713.0 | 2025-03-15 | |
| Enamine | EN300-6437342-1.0g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbonitrile |
1208491-86-4 | 95.0% | 1.0g |
$743.0 | 2025-03-15 | |
| Enamine | EN300-6437342-2.5g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbonitrile |
1208491-86-4 | 95.0% | 2.5g |
$1454.0 | 2025-03-15 | |
| Enamine | EN300-6437342-5.0g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbonitrile |
1208491-86-4 | 95.0% | 5.0g |
$2152.0 | 2025-03-15 | |
| Enamine | EN300-6437342-10.0g |
4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-carbonitrile |
1208491-86-4 | 95.0% | 10.0g |
$3191.0 | 2025-03-15 |
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile
Introduction to 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile (CAS No: 1208491-86-4)
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No) 1208491-86-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the tetrahydropyrazolo[1,5-a]pyrazine scaffold, a structural motif known for its broad spectrum of biological activities. The presence of a nitrile group at the 2-position introduces unique electronic and steric properties, making it a versatile intermediate for the synthesis of biologically active molecules.
The tetrahydropyrazolo[1,5-a]pyrazine core is a fused bicyclic system consisting of two pyrazine rings connected by a six-membered saturated ring. This particular arrangement imparts rigidity to the molecule while allowing for conformational flexibility, which is often critical for binding to biological targets. The nitrile functionality not only serves as a handle for further chemical modifications but also contributes to the compound's overall pharmacokinetic profile.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic applications. The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile scaffold has emerged as a promising candidate due to its ability to modulate various biological pathways. Studies have demonstrated its utility in the design of molecules with anti-inflammatory, anticancer, and antimicrobial properties.
One of the most compelling aspects of this compound is its role as a building block in drug discovery. The nitrile group can be readily transformed into other functional groups such as amides, carboxylic acids, or alcohols through standard chemical transformations. This flexibility allows chemists to fine-tune the properties of the molecule to optimize its interactions with biological targets. For instance, amide derivatives have been shown to exhibit enhanced solubility and bioavailability, making them more suitable for oral administration.
Recent advancements in computational chemistry have further accelerated the development of tetrahydropyrazolo[1,5-a]pyrazine-based compounds. Molecular docking studies have identified key interactions between this scaffold and target proteins involved in diseases such as cancer and neurodegeneration. These insights have guided the design of novel analogs with improved potency and selectivity.
The synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include cyclocondensation reactions followed by functional group transformations. The use of transition metal catalysts has been particularly effective in facilitating these reactions under mild conditions. For example, palladium-catalyzed cross-coupling reactions have enabled the introduction of diverse substituents at various positions within the heterocyclic core.
In addition to its synthetic appeal, this compound has shown promise in preclinical studies. In vitro assays have revealed that derivatives of tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile can inhibit the activity of enzymes involved in cancer cell proliferation and angiogenesis. Furthermore, animal models have demonstrated that certain analogs exhibit significant therapeutic effects without apparent toxicity.
The pharmacological activity of these compounds is often attributed to their ability to interact with specific binding sites on biological macromolecules. Structural modifications can fine-tune these interactions to enhance binding affinity and reduce off-target effects. For instance, replacing the nitrile group with a carboxamide moiety has been shown to improve binding affinity to certain protein targets while maintaining solubility and metabolic stability.
The growing interest in tetrahydropyrazolo[1,5-a]pyrazine-based drugs has also spurred innovation in drug delivery systems. Lipid nanoparticles and polymer-based carriers have been explored as vehicles for delivering these compounds to target tissues with high efficiency. Such advancements are crucial for overcoming barriers associated with oral administration and improving therapeutic outcomes.
Future research directions include exploring the potential of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carbonitrile in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that derivatives of this scaffold may modulate neurotransmitter systems involved in these conditions. Additionally, investigating their interactions with bacterial enzymes could lead to novel antibiotics targeting resistant strains.
In conclusion,4 ,5 ,6 ,7 -Tetrahydropyrazolo [ 1 ,5 -a ] pyrazine -2 -carbonitrile (CAS No: 1208491-86-4) represents a valuable scaffold in pharmaceutical chemistry with diverse applications across multiple therapeutic areas. Its unique structural features and synthetic accessibility make it an attractive candidate for further development into novel therapeutic agents.
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